molecular formula C22H43NO B14286512 2-Nonadecyl-4,5-dihydro-1,3-oxazole CAS No. 115723-19-8

2-Nonadecyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14286512
CAS No.: 115723-19-8
M. Wt: 337.6 g/mol
InChI Key: NZRAZDNOFLBJCI-UHFFFAOYSA-N
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Description

2-Nonadecyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazole family, which is known for its significant biological and chemical properties. The long nonadecyl chain attached to the oxazole ring imparts unique physical and chemical characteristics to the molecule, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonadecyl-4,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction is usually carried out at room temperature, and the oxazoline intermediate can be oxidized to the corresponding oxazole using commercial manganese dioxide .

Industrial Production Methods

In industrial settings, the production of oxazoles, including this compound, often utilizes flow chemistry techniques. This method allows for the continuous production of the compound, improving safety and efficiency compared to batch synthesis. The use of packed reactors containing commercial manganese dioxide facilitates the oxidative aromatization of oxazolines to oxazoles .

Mechanism of Action

The mechanism of action of 2-Nonadecyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Properties

CAS No.

115723-19-8

Molecular Formula

C22H43NO

Molecular Weight

337.6 g/mol

IUPAC Name

2-nonadecyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23-20-21-24-22/h2-21H2,1H3

InChI Key

NZRAZDNOFLBJCI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC1=NCCO1

Origin of Product

United States

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